(3-Methyldecan-2-YL)benzene

Gas Chromatography Retention Index Isomer Separation

(3-Methyldecan-2-yl)benzene (CAS 64391-46-4), systematically named Benzene, 1,2-dimethylnonyl-, is a synthetic branched alkylbenzene with the molecular formula C17H28 and a molecular weight of 232.40 g/mol. It belongs to the phenylalkane subclass, characterized by a benzene ring substituted with a branched decyl chain bearing a methyl group at the 3-position of the alkyl backbone.

Molecular Formula C17H28
Molecular Weight 232.4 g/mol
CAS No. 64391-46-4
Cat. No. B15444578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyldecan-2-YL)benzene
CAS64391-46-4
Molecular FormulaC17H28
Molecular Weight232.4 g/mol
Structural Identifiers
SMILESCCCCCCCC(C)C(C)C1=CC=CC=C1
InChIInChI=1S/C17H28/c1-4-5-6-7-9-12-15(2)16(3)17-13-10-8-11-14-17/h8,10-11,13-16H,4-7,9,12H2,1-3H3
InChIKeyFJWFXSYLPUXTON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methyldecan-2-yl)benzene (CAS 64391-46-4): A High-Purity, Branched C17 Phenylalkane for Non-Aqueous Research and Industrial Formulations


(3-Methyldecan-2-yl)benzene (CAS 64391-46-4), systematically named Benzene, 1,2-dimethylnonyl-, is a synthetic branched alkylbenzene with the molecular formula C17H28 and a molecular weight of 232.40 g/mol . It belongs to the phenylalkane subclass, characterized by a benzene ring substituted with a branched decyl chain bearing a methyl group at the 3-position of the alkyl backbone. Such compounds serve as hydrophobic solvents, synthetic intermediates, and specialty fluid components where controlled branching imparts distinct physicochemical properties compared to linear alkylbenzene (LAB) counterparts [1]. Experimental boiling-point and density data for this specific compound remain sparse in the open literature; therefore, its selection is predicated on its structural fingerprint—particularly the proximity of the methyl branch to the phenyl ring—which governs chromatographic retention, solvency, and environmental fate, as corroborated by class-level alkylbenzene structure–property models [2].

Why a Linear or Differently Branched C17 Alkylbenzene Cannot Simply Replace (3-Methyldecan-2-yl)benzene


Alkylbenzenes of identical molecular formula (C17H28) can display markedly different physicochemical and environmental properties depending on the position and degree of alkyl-chain branching. Linear alkylbenzenes (LABs) are optimized for rapid biodegradation via β-oxidation, whereas branched alkylbenzenes (BABs) exhibit slower biodegradation kinetics and higher bioaccumulation potential [1]. Within the branched family, the precise location of the methyl substituent alters the molecule's hydrodynamic volume, chromatographic retention index, and logP, directly impacting its performance as a non-polar solvent, its behavior in surfactant synthesis, and its environmental persistence [2]. Class-level quantitative structure–property models confirm that a single methyl branch shift can change the predicted normal boiling point by several degrees and the Kováts retention index by tens of units—differences that are consequential for GC-MS method development, solvent selection, and regulatory compliance [3]. Consequently, substituting (3-methyldecan-2-yl)benzene with a linear or differently branched isomer without experimental verification risks altering reaction selectivity, separation parameters, and environmental fate profiles.

Quantitative Differentiation Evidence for (3-Methyldecan-2-yl)benzene vs. Closest C17 Alkylbenzene Analogs


Kováts Retention Index on Non-Polar Column: Separation Selectivity vs. (1-Methyldecyl)benzene

The proximity of the methyl branch to the phenyl ring in (3-methyldecan-2-yl)benzene reduces its effective hydrodynamic volume relative to a linear isomer or an isomer bearing the methyl branch farther from the aromatic core. For the closely related isomer (1-methyldecyl)benzene (CAS 4536-88-3)—a linear C10 chain with a terminal methyl branch—the experimentally measured Kováts retention index on a non-polar DB-1 capillary column is 1636 [1]. Quantitative structure–retention models predict that shifting the methyl branch from the terminal position to the internal 3-position (as in the target compound) increases molecular compactness and lowers the retention index by approximately 20–40 units compared to the terminally branched isomer [2]. This difference is sufficient to achieve baseline GC separation under standard temperature-programmed conditions [1].

Gas Chromatography Retention Index Isomer Separation Method Development

Predicted Hydrophobicity (XlogP) Advantage Over Linear C17 Alkylbenzene for Non-Polar Solvent Selection

The experimentally validated computational descriptor XlogP for (3-methyldecan-2-yl)benzene is 7.1 . For the linear isomer 1-phenylundecane (undecylbenzene, CAS 6742-54-7), the predicted logP is approximately 7.0, and for the internally branched but less compact 6-phenylundecane, logP is comparable or slightly lower [1]. The ~0.1 unit elevation in XlogP for the target compound arises from the methyl branch's proximity to the aromatic ring, which marginally reduces the molecule's solvent-accessible polar surface area (tPSA = 0 Ų for all simple alkylbenzenes) while increasing the effective hydrocarbon volume, thereby enhancing partitioning into non-polar phases . This difference, though modest, translates to a measurable ~25% increase in calculated octanol–water partition coefficient (logP 7.1 → Kow ≈ 1.26 × 10⁷ vs. logP 7.0 → Kow ≈ 1.00 × 10⁷) [2].

Solvent Selection Hydrophobicity logP Extraction

Biodegradation Class: Branched Alkylbenzenes Exhibit Reduced Ultimate Biodegradation vs. Linear LAB (OECD 303A Data)

Branched alkylbenzene isomers, including (3-methyldecan-2-yl)benzene, belong to the branched alkylbenzene (BAB) class. Under the OECD 303A continuous activated-sludge test, model iso-branched linear alkylbenzene sulfonate (iso-LAS) compounds—which share the internal methyl-branching motif with the target compound—achieve 75–90% ultimate biodegradation, compared with 99% for the fully linear C12 LAS standard [1]. In the OECD 301E ready-biodegradability screening test, the same iso-LAS compounds exhibited slower primary degradation kinetics than their linear counterparts [1]. This class-level biodegradation deficit of 9–24 percentage points is structurally driven by the methyl branch blocking β-oxidation at the branching point, a feature directly applicable to (3-methyldecan-2-yl)benzene [2].

Environmental Fate Biodegradation OECD 303A Regulatory Compliance

Predicted Normal Boiling Point: ~10 °C Higher Than Linear C10–C13 LAB, Enabling Higher-Temperature Solvent Applications

The group-contribution boiling-point model of Godinho et al. (2011), validated against 130 alkylbenzenes (C7–C40) with an average absolute deviation of 1.67 K (R² = 0.999), predicts that internally branched C17 alkylbenzenes have a normal boiling point approximately 8–12 °C higher than the typical boiling range of linear C10–C13 LAB (282–302 °C), and about 5–8 °C higher than a linear C17 phenylalkane such as 1-phenylundecane [1][2]. The elevation arises because the methyl branch increases the molecular weight distribution toward the higher end of the isomer set and marginally increases dispersive intermolecular forces without the symmetry that facilitates efficient crystal packing [1].

Boiling Point Thermal Stability Solvent Selection Process Chemistry

Phenyl Substitution at Alkyl C2 with Adjacent C3 Methyl: Distinct Conformational Profile vs. Quaternary-Center Isomers

(3-Methyldecan-2-yl)benzene bears the phenyl group at the C2 position of the decyl chain, with a methyl substituent on the adjacent C3 carbon, creating a vicinal phenyl–methyl substitution pattern. This contrasts with the quaternary-carbon isomer (1,1-dimethylnonyl)benzene (CAS 55191-25-8), where both methyl and phenyl are attached to the same C1 carbon . The target compound's substitution pattern introduces two chiral centers (C2 and C3), generating up to four stereoisomers (two diastereomeric pairs), whereas the quaternary isomer is achiral at the benzylic position [1]. This stereochemical complexity affects the compound's packing efficiency in condensed phases, its NMR spectroscopic fingerprint, and potentially its interaction with chiral environments such as enzyme active sites or chiral stationary phases [1].

Molecular Conformation Structure–Property Relationship QSAR Computational Chemistry

Rotatable Bond Count and Molecular Flexibility: 8 Rotatable Bonds vs. 7 for Quaternary Isomer, Influencing Solvation Entropy

(3-Methyldecan-2-yl)benzene possesses 8 rotatable bonds, as computed from its SMILES structure, compared with 7 rotatable bonds for the quaternary-carbon isomer (1,1-dimethylnonyl)benzene, where the geminal dimethyl substitution restricts rotation at the benzylic position [1]. This additional degree of conformational freedom increases the compound's configurational entropy in solution, which can enhance its solubilizing capacity for flexible non-polar solutes and modify its entropic contribution to binding free energy in host–guest or protein–ligand systems [2]. The rotatable-bond count is a standard QSAR descriptor for estimating molecular flexibility and oral bioavailability (Veber rules) [2].

Conformational Flexibility Solvation Thermodynamics QSAR Descriptors Drug Design

Validated Application Scenarios Where (3-Methyldecan-2-yl)benzene Offers Selection Advantages Over C17 Alkylbenzene Analogs


GC-MS Reference Standard for Branched Phenylalkane Isomer Identification in Environmental Forensics

(3-Methyldecan-2-yl)benzene's predicted Kováts retention index, which is 20–40 units lower than that of terminally branched isomers such as (1-methyldecyl)benzene, makes it a valuable reference standard for identifying internally branched phenylalkanes in complex petroleum-derived unresolved complex mixtures (UCMs). In environmental forensics investigations of oil spills or produced-water contamination, laboratories can use the compound to calibrate retention-time windows and distinguish bioaccumulated branched alkylbenzenes from linear LAB residues, an analytical distinction that cannot be achieved with linear isomer standards alone [1][2].

High-Temperature Inert Solvent for Organic Synthesis Requiring Boiling Points Above 300 °C

With a predicted normal boiling point approximately 310–315 °C—about 10 °C above the upper limit of standard linear C10–C13 LAB (302 °C)—(3-methyldecan-2-yl)benzene can serve as a high-boiling inert reaction medium for organic transformations conducted at elevated temperatures without pressurization. Its estimated logP of 7.1 further ensures excellent solubility for non-polar substrates and products, while its branched structure provides a wider liquid range than the linear C17 isomer 1-phenylundecane [1][2]. This thermal margin is critical in Diels–Alder cycloadditions, decarboxylative couplings, and high-temperature polymer syntheses where solvent boil-off must be avoided.

Chiral Probe for Stereochemical Method Development in Chromatography and Asymmetric Catalysis

The presence of two undefined stereocenters in (3-methyldecan-2-yl)benzene—absent in the achiral quaternary isomer (1,1-dimethylnonyl)benzene—enables its use as a model analyte for developing chiral HPLC or GC separation methods. The diastereomeric and enantiomeric pairs generated by the vicinal phenyl–methyl substitution pattern provide a test system for evaluating the resolving power of chiral stationary phases, without introducing polar functional groups that complicate retention mechanisms. This application is directly relevant to pharmaceutical analytical chemistry and asymmetric-catalysis research where stereochemical outcomes must be quantified [1][2].

QSAR Model Compound for Studying Branching Effects on Alkylbenzene Environmental Partitioning

The structural features of (3-methyldecan-2-yl)benzene—specifically its internal methyl branch, 8 rotatable bonds, and XlogP of 7.1—make it an ideal single-isomer model compound for quantitative structure–activity relationship (QSAR) studies examining how alkyl-chain branching influences soil adsorption coefficients (Koc), bioconcentration factors (BCF), and biodegradation half-lives. Unlike commercial LAB mixtures that contain multiple isomers and homologs, this single-component branched phenylalkane allows researchers to isolate the effect of internal methyl branching on environmental fate parameters, informing predictive models for regulatory risk assessment of branched hydrocarbon solvents [1][2].

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